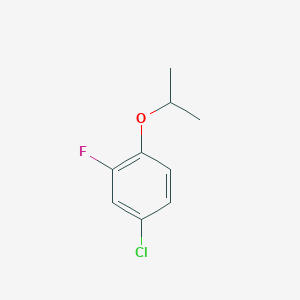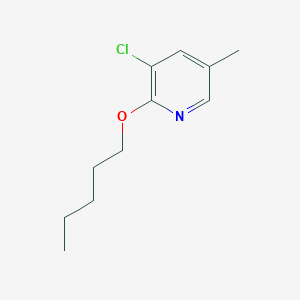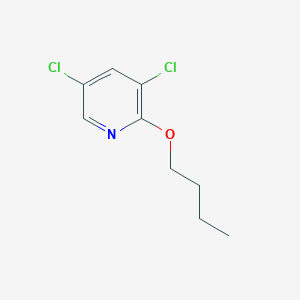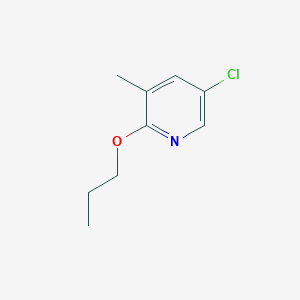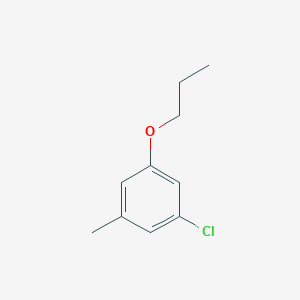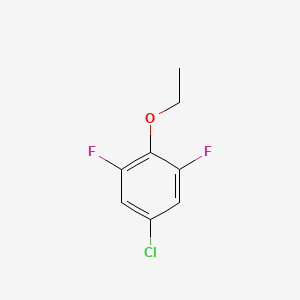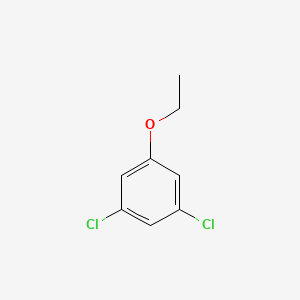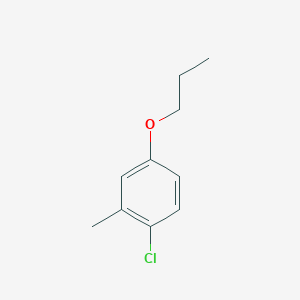
1-Chloro-2-methyl-4-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methyl-4-propoxybenzene is an organic compound with the molecular formula C10H13ClO It is a chlorinated aromatic compound, characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-propoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to minimize environmental impact by reducing the generation of acid waste.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methyl-4-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-hydroxy-2-methyl-4-propoxybenzene.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 1-Hydroxy-2-methyl-4-propoxybenzene.
Oxidation: 1-Chloro-2-carboxy-4-propoxybenzene.
Reduction: 1-Methyl-2-propoxybenzene.
Scientific Research Applications
1-Chloro-2-methyl-4-propoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate the effects of chlorinated aromatic compounds on biological systems.
Medicine: It may be explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methyl-4-propoxybenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid group through the formation of intermediate species. The pathways involved in these reactions are influenced by the electronic and steric effects of the substituents on the benzene ring.
Comparison with Similar Compounds
1-Chloro-2-methyl-4-propoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2-methyl-4-nitrobenzene: This compound has a nitro group instead of a propoxy group, leading to different reactivity and applications.
1-Chloro-2-methyl-4-methoxybenzene: The methoxy group in this compound makes it more reactive in electrophilic aromatic substitution reactions compared to the propoxy group.
1-Chloro-2-methyl-4-ethoxybenzene: The ethoxy group provides different steric and electronic effects compared to the propoxy group, influencing the compound’s reactivity and applications.
Properties
IUPAC Name |
1-chloro-2-methyl-4-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDNPKAVXYXNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
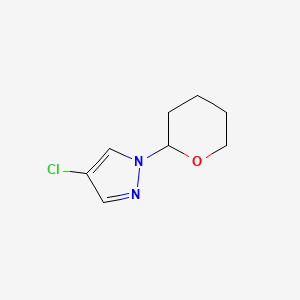
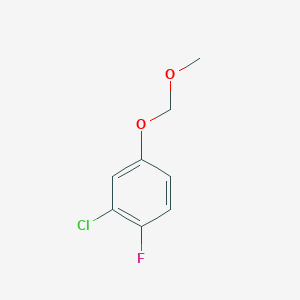
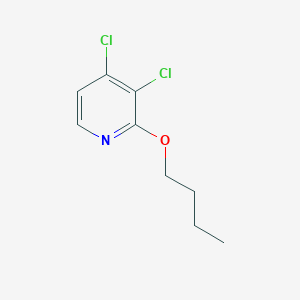
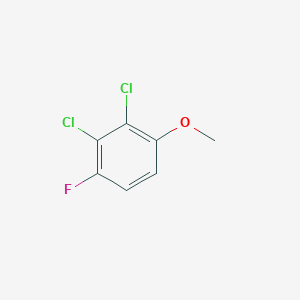
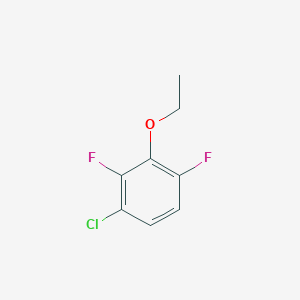
![1-Chloro-3-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B8029452.png)
![1-Chloro-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B8029459.png)
